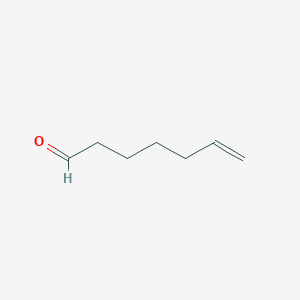

hept-6-enal

Description

The exact mass of the compound 6-Heptenal is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hept-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXPXHVBWFDRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415269 | |

| Record name | 6-heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17206-61-0 | |

| Record name | 6-heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Hept-6-enal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-6-enal, a monounsaturated fatty aldehyde, is a volatile organic compound with applications in the fragrance and flavor industry and as a potential building block in organic synthesis.[1] Its chemical reactivity, dictated by the presence of both an aldehyde functional group and a terminal alkene, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for a technical audience.

Chemical Structure and Identification

The structure of this compound consists of a seven-carbon chain with a terminal aldehyde group and a double bond at the C-6 position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 6-Heptenal |

| CAS Number | 17206-61-0[1] |

| Molecular Formula | C7H12O[1] |

| SMILES | C=CCCCCC=O[1] |

| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,7H,1,3-6H2[1] |

| InChIKey | IOXPXHVBWFDRGS-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 112.17 g/mol [1] |

| Boiling Point | 145.3 °C at 760 mmHg |

| Density | 0.821 g/cm³ |

| Flash Point | 30.8 °C |

| Vapor Pressure | 4.89 mmHg at 25 °C |

| Refractive Index | 1.417 |

| Topological Polar Surface Area | 17.1 Ų[1] |

| XLogP3-AA | 1.7[1] |

Spectroscopic Properties (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| -CHO | 9.7 - 9.8 | Triplet (t) | 1H |

| =CH- | 5.7 - 5.9 | Multiplet (m) | 1H |

| =CH2 | 4.9 - 5.1 | Multiplet (m) | 2H |

| -CH2-C=C | 2.0 - 2.2 | Quartet (q) | 2H |

| -CH2-CHO | 2.4 - 2.6 | Triplet of triplets (tt) | 2H |

| -CH2-CH2-CH2- | 1.3 - 1.7 | Multiplet (m) | 4H |

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the seven distinct carbon atoms in this compound.

| Carbon | Chemical Shift (ppm, predicted) |

| -CHO | 202 - 203 |

| =CH- | 138 - 139 |

| =CH2 | 114 - 115 |

| -CH2-CHO | 43 - 44 |

| -CH2-C=C | 33 - 34 |

| -CH2- | 28 - 29 |

| -CH2- | 21 - 22 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups.

| Functional Group | Wavenumber (cm-1, predicted) |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 |

| C=O stretch (aldehyde) | 1720 - 1740 |

| C=C stretch (alkene) | 1640 - 1680 |

| =C-H stretch (alkene) | 3010 - 3095 |

| C-H stretch (alkane) | 2850 - 2960 |

Mass Spectrometry

In a mass spectrum, this compound is expected to show a molecular ion peak (M+) at m/z = 112. The fragmentation pattern would likely involve cleavage alpha to the carbonyl group and rearrangements associated with the double bond.

Experimental Protocols

Synthesis of this compound

A known method for the synthesis of this compound involves the hydroformylation of 1,5-hexadiene.[2]

Reaction:

1,5-Hexadiene + CO + H2 → this compound

Experimental Procedure (Summary):

-

Reactants: 1,5-hexadiene, syngas (a mixture of carbon monoxide and hydrogen).

-

Reactor: A 4-L ZipperClave reactor was charged with 995 g of hexa-1,5-diene.[2]

-

Conditions: The reactor was pressurized to approximately 50 psi with syngas and heated to and maintained at about 80°C for 3-4 hours.[2]

-

Monitoring: The reaction progress was monitored by gas chromatography (GC), with a conversion rate of about 55% being achieved.[2]

-

Work-up and Purification: The resulting organic layer was subjected to fractional distillation to yield a mixture of this compound and 2-methyl-hex-5-enal (65:35 ratio) with a boiling point of 105°C at 80 mmHg.[2]

Note: This protocol provides a general overview. For detailed experimental replication, further optimization of catalyst, solvent, and purification conditions may be necessary.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1,5-hexadiene.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a detailed overview of the chemical properties and structure of this compound. The tabulated data on its physicochemical properties, along with the predicted spectroscopic characteristics, offer a valuable resource for researchers. The summarized synthesis protocol provides a starting point for its preparation in a laboratory setting. As a reactive aldehyde and alkene, this compound holds potential for further chemical transformations and the development of novel molecules in various fields of chemical research and drug development.

References

Synthesis of Hept-6-enal from 6-Hepten-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of hept-6-enal from its corresponding primary alcohol, 6-hepten-1-ol. The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. This document details three prevalent and effective oxidation methodologies: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. For each method, a comparative analysis, detailed experimental protocols, and expected outcomes are presented. All quantitative data is summarized in structured tables, and logical workflows are illustrated using Graphviz diagrams to facilitate clear understanding and application by researchers and professionals in drug development.

Introduction

The conversion of primary alcohols to aldehydes is a cornerstone of modern organic synthesis. The target molecule, this compound, possesses both an aldehyde functionality and a terminal alkene, making it a versatile building block for the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients. The challenge in this transformation lies in achieving selective oxidation of the primary alcohol without affecting the terminal double bond and avoiding over-oxidation to the carboxylic acid. This guide explores three widely-used and reliable methods to achieve this selectively: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. Each method offers distinct advantages and disadvantages in terms of reaction conditions, scalability, and toxicity of reagents.

Comparison of Oxidation Methods

The choice of an appropriate oxidation method is critical and depends on factors such as the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and considerations regarding reagent toxicity and waste disposal.

| Method | Oxidizing Agent | Advantages | Disadvantages | Typical Reaction Conditions |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild, neutral pH, room temperature, short reaction times, high yields, easy work-up, high chemoselectivity.[1] | Potentially explosive nature of DMP, high cost for large-scale synthesis. | Dichloromethane (DCM) as solvent, room temperature. |

| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered base (e.g., triethylamine) | Mild conditions, avoids toxic heavy metals, high yields, wide functional group tolerance.[2] | Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide byproduct, requires careful control of reagent addition. | Dichloromethane (DCM) as solvent, -78 °C to room temperature. |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Milder than other chromium-based oxidants, can be performed at room temperature, commercially available. | Chromium-based reagent (toxic), acidic conditions can affect sensitive substrates, formation of a tar-like byproduct can complicate work-up. | Dichloromethane (DCM) as solvent, often with an adsorbent like Celite, room temperature. |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound from 6-hepten-1-ol using the three discussed oxidation methods.

Dess-Martin Periodinane (DMP) Oxidation

This method is often preferred for its mild conditions and high selectivity.

Materials:

-

6-hepten-1-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hepten-1-ol (1.0 eq) in anhydrous dichloromethane.

-

To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by flash column chromatography on silica gel.

Swern Oxidation

This method is known for its high yields and compatibility with a wide range of functional groups.

Materials:

-

6-hepten-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Dry ice/acetone bath

-

Syringes and needles

-

Round-bottom flask with a septum

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Add anhydrous dichloromethane to the flask and cool it to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 eq) to the cold DCM via syringe.

-

To this solution, add anhydrous DMSO (2.0 eq) dropwise via syringe, ensuring the temperature remains below -60 °C. Stir for 10-15 minutes.

-

Add a solution of 6-hepten-1-ol (1.0 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

-

Add triethylamine (5.0 eq) dropwise to the mixture, and stir for an additional 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

A classic and reliable method, though it involves a toxic chromium reagent.

Materials:

-

6-hepten-1-ol

-

Pyridinium Chlorochromate (PCC)

-

Celite® or silica gel

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Sintered glass funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of PCC (1.5 eq) and Celite® (an equal weight to PCC) in anhydrous dichloromethane, add a solution of 6-hepten-1-ol (1.0 eq) in anhydrous DCM in one portion.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® in a sintered glass funnel, washing the pad thoroughly with diethyl ether.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by flash column chromatography if necessary.

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound from 6-hepten-1-ol is depicted below.

Caption: General workflow for the synthesis of this compound.

Quantitative Data

While specific yields for the oxidation of 6-hepten-1-ol are not extensively reported in the literature, typical yields for the oxidation of primary alcohols to aldehydes using these methods are generally high.

| Method | Typical Yield Range | Purity (after chromatography) |

| Dess-Martin Oxidation | 85-95% | >95% |

| Swern Oxidation | 80-95% | >95% |

| PCC Oxidation | 70-85% | >95% |

Characterization of this compound

The successful synthesis of this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR (Proton NMR) | δ ~9.7 ppm (t, 1H, -CHO) , δ ~5.8 ppm (m, 1H, -CH=CH₂), δ ~5.0 ppm (m, 2H, -CH=CH₂), δ ~2.4 ppm (dt, 2H, -CH₂CHO), δ ~2.1 ppm (q, 2H, -CH₂CH=CH₂), δ ~1.6 ppm (m, 2H), δ ~1.4 ppm (m, 2H). |

| ¹³C NMR (Carbon NMR) | δ ~202 ppm (-CHO) , δ ~138 ppm (-CH=CH₂), δ ~115 ppm (-CH=CH₂), δ ~44 ppm (-CH₂CHO), and other aliphatic carbons between δ 20-35 ppm.[3] |

| IR (Infrared) Spectroscopy | Strong C=O stretch around 1725 cm⁻¹ , C-H stretch of aldehyde around 2720 cm⁻¹, C=C stretch around 1640 cm⁻¹, =C-H stretch around 3080 cm⁻¹.[3] |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 112.1. Common fragmentation patterns include loss of water, ethene, and the propyl radical.[3] |

Signaling Pathways and Logical Relationships

The oxidation of an alcohol to an aldehyde involves the removal of two hydrogen atoms and the formation of a carbon-oxygen double bond. The following diagram illustrates the logical relationship of this transformation.

Caption: Conceptual diagram of alcohol oxidation.

Conclusion

The synthesis of this compound from 6-hepten-1-ol can be effectively achieved using Dess-Martin, Swern, or PCC oxidation methods. The choice of method will be guided by the specific requirements of the synthesis, including scale, substrate sensitivity, and laboratory safety protocols. The Dess-Martin and Swern oxidations are generally preferred for their mild conditions and high selectivity, making them particularly suitable for complex molecule synthesis in drug development. While PCC offers a more classical approach, its toxicity necessitates careful handling and waste management. This guide provides the necessary technical details to enable researchers to select and perform the most appropriate method for their synthetic needs.

References

Spectroscopic Analysis of Hept-6-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hept-6-enal (C₇H₁₂O), a monounsaturated fatty aldehyde. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, tailored for a volatile liquid analyte.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated based on established principles of spectroscopy and is intended to serve as a reference for identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 9.77 | Triplet (t) | 1H | H-1 (Aldehyde) |

| 5.81 | Multiplet (ddt) | 1H | H-6 |

| 5.00 | Multiplet (dd) | 2H | H-7 |

| 2.45 | Triplet of Doublets (td) | 2H | H-2 |

| 2.08 | Quartet (q) | 2H | H-5 |

| 1.65 | Quintet (p) | 2H | H-3 |

| 1.43 | Quintet (p) | 2H | H-4 |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) (ppm) | Carbon Atom |

| 202.5 | C-1 (Aldehyde Carbonyl) |

| 138.4 | C-6 (Alkene CH) |

| 114.7 | C-7 (Alkene CH₂) |

| 43.8 | C-2 |

| 33.5 | C-5 |

| 28.2 | C-4 |

| 21.8 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3077 | Medium | C-H Stretch | =C-H (Vinylic) |

| 2935, 2860 | Strong | C-H Stretch | -C-H (Alkyl) |

| 2720, 2820 | Medium, Weak | C-H Stretch | -CHO (Aldehydic C-H, Fermi Doublet) |

| 1725 | Strong | C=O Stretch | Aldehyde |

| 1641 | Medium | C=C Stretch | Alkene |

| 995, 912 | Strong | C-H Bend | =C-H (Out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge (m/z) Ratios for this compound under Electron Ionization (EI)

| m/z | Predicted Relative Intensity (%) | Possible Fragment Ion |

| 112 | 5 | [C₇H₁₂O]⁺ (Molecular Ion) |

| 94 | 15 | [M - H₂O]⁺ |

| 83 | 25 | [M - CHO]⁺ |

| 69 | 40 | [C₅H₉]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

| 44 | 100 (Base Peak) | [CH₂CHO]⁺ |

| 41 | 95 | [C₃H₅]⁺ (Allyl Cation) |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1] Tetramethylsilane (TMS) may be added as an internal standard for referencing the chemical shifts to 0.00 ppm.[2]

-

Transfer : Using a glass Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[3] Avoid introducing solid particles or air bubbles.[1]

-

Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample depth gauge to ensure correct positioning within the magnetic field.

-

Data Acquisition :

-

Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized, either manually or automatically, to achieve sharp, symmetrical peaks.

-

Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[4] Broadband proton decoupling is generally used during ¹³C acquisition to simplify the spectrum to singlets for each unique carbon.[5]

-

-

Data Processing : The acquired Free Induction Decay (FID) signal is converted into a spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol utilizes the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid samples.[6]

-

Background Spectrum : Before analyzing the sample, a background spectrum is collected. This is done with a clean, empty ATR crystal to record the absorbance of ambient air (CO₂ and water vapor), which will be subtracted from the sample spectrum.[7]

-

Sample Application : Place a single drop of neat this compound directly onto the surface of the ATR crystal.[7][8] Only a small amount is needed to cover the crystal surface.

-

Pressure Application (if applicable) : If the instrument has a pressure arm, lower it to ensure firm contact between the liquid sample and the ATR crystal. This optimizes the interaction of the evanescent wave with the sample.[7]

-

Data Acquisition : Initiate the scan. The instrument directs a beam of infrared radiation through the ATR crystal. The beam reflects internally and an evanescent wave penetrates a small distance into the sample.[6] The detector records the absorption of specific frequencies corresponding to the vibrational modes of the molecule. Multiple scans are typically averaged to improve the signal-to-noise ratio.[3]

-

Cleaning : After the measurement, the ATR crystal must be thoroughly cleaned. Wipe the this compound from the crystal using a soft, lint-free cloth soaked in a suitable solvent (e.g., isopropanol or ethanol), and allow it to dry completely before the next measurement.[7]

Mass Spectrometry (MS) Protocol (Electron Ionization)

This protocol is for a volatile liquid analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be low (typically in the ppm range) to avoid overloading the GC column and detector.

-

GC-MS Instrument Setup :

-

The sample is injected into the GC inlet, where it is vaporized.[9]

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

-

Ionization (EI Source) : As the separated this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer, which is under a high vacuum.[10] Here, they are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).[10] The excess energy causes the molecular ion to break apart into smaller, characteristic fragment ions.[10]

-

Mass Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative intensity on the y-axis.[11] The most intense peak is designated as the base peak with a relative intensity of 100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

References

- 1. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 10. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

physical properties of hept-6-enal (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of hept-6-enal, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for property verification.

Core Physical Properties of this compound

This compound, an unsaturated aldehyde, possesses distinct physical characteristics that are crucial for its handling, application, and purification in a laboratory setting. A summary of its key physical properties is presented below.

| Physical Property | Value | Conditions |

| Boiling Point | 145.3°C | at 760 mmHg[1] |

| 105°C | at 80 mmHg (for a 65/35 mixture with 2-methyl-hex-5-enal)[2] | |

| Density | 0.821 g/cm³ | Standard conditions |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Microscale Method)

This method is suitable for small quantities of a liquid sample and relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external pressure.

Apparatus and Materials:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Sample of this compound

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is securely attached to a thermometer.

-

The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.

-

The apparatus is heated gently.

-

As the temperature increases, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.

Apparatus and Materials:

-

Pycnometer or a calibrated volumetric flask

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is then weighed again to determine the mass of the liquid.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Logical Workflow for Physical Property Verification

The following diagram illustrates a standardized workflow for the verification of the physical properties of a volatile organic compound like this compound.

References

In-Depth Technical Guide to 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one (2-Chloromethcathinone, 2-CMC)

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one is a psychoactive substance and may be controlled in many jurisdictions. All activities involving this compound should be conducted in strict compliance with local laws and regulations, and under the supervision of qualified professionals in a licensed facility.

Introduction

An initial query for CAS number 17206-61-0 identified the compound as 6-heptenal, a fatty aldehyde. However, the context of the request for a technical guide for drug development professionals suggests a likely interest in a psychoactive compound. It has been determined that the intended compound of interest is likely 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one , a synthetic cathinone commonly known as 2-Chloromethcathinone (2-CMC) . This guide will focus on the characterization of 2-CMC, which is correctly identified by CAS Number 90869-66-2 .

2-CMC is a positional isomer of 3-CMC and 4-CMC (clephedrone), which are also synthetic cathinones.[1] These substances are β-keto analogues of amphetamines and are known for their stimulant effects on the central nervous system.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and biological activity of 2-CMC.

Chemical and Physical Properties

2-Chloromethcathinone is a synthetic molecule belonging to the cathinone class.[3] The hydrochloride salt is the common form available for research purposes, enhancing its stability and solubility.[4]

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-chlorophenyl)-2-(methylamino)propan-1-one | [5] |

| Synonyms | 2-Chloromethcathinone, 2-CMC | [5] |

| CAS Number | 90869-66-2 (for the free base) | [6] |

| Molecular Formula | C₁₀H₁₂ClNO | [5] |

| Molecular Weight | 197.66 g/mol | [5] |

| Hydrochloride Salt Molecular Formula | C₁₀H₁₃Cl₂NO | [7] |

| Hydrochloride Salt Molecular Weight | 234.12 g/mol | [7] |

| Appearance | Crystalline solid | [8] |

Synthesis

The synthesis of 2-CMC typically follows a route common for many synthetic cathinones, starting from a substituted propiophenone. A general synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 2-CMC Hydrochloride

This protocol is a generalized representation and should be adapted and optimized under appropriate laboratory conditions.

-

Bromination of 2-Chloropropiophenone:

-

Dissolve 2-chloropropiophenone in a suitable solvent such as dichloromethane and cool the mixture in an ice bath.

-

Add a catalytic amount of hydrobromic acid.

-

Slowly add an equimolar amount of bromine (Br₂) dropwise while stirring.

-

Continue stirring at room temperature, protected from light, for 2-4 hours until the bromine color disappears, indicating the formation of the α-bromoketone intermediate.

-

Concentrate the mixture under vacuum to yield the crude α-bromoketone. This intermediate is often used in the next step without further purification.

-

-

Amination:

-

Prepare a cooled 2M solution of methylamine in a suitable solvent (e.g., ethanol or methanol).

-

Slowly add the crude α-bromoketone intermediate to the methylamine solution while keeping the reaction mixture cool.

-

Allow the reaction to stir at room temperature for several hours to facilitate the nucleophilic substitution.

-

-

Formation of Hydrochloride Salt:

-

After the reaction is complete, cool the mixture.

-

Acidify the solution by bubbling hydrogen chloride (HCl) gas through it or by the dropwise addition of concentrated hydrochloric acid.

-

The hydrochloride salt of 2-CMC will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2-CMC hydrochloride.

-

Dry the purified crystals under vacuum.

-

Analytical Characterization

The unambiguous identification of 2-CMC and its differentiation from its isomers is critical in forensic and research settings. A combination of chromatographic and spectroscopic techniques is typically employed.

Spectroscopic Data

| Technique | Key Observations | Source(s) |

| GC-MS (EI) | The 70 eV EI mass spectra of 2-CMC, 3-CMC, and 4-CMC are visually identical, making differentiation by mass spectrum alone challenging. Common fragments include iminium and substituted benzoyl cations. | [8] |

| FTIR | The FTIR spectra of the three isomers show distinct differences in the fingerprint region (450–1800 cm⁻¹), allowing for their differentiation. | [8] |

| ¹H-NMR | Data not available in the searched literature. General cathinone structures show characteristic signals for the aromatic protons, the methine proton adjacent to the carbonyl, the N-methyl group, and the methyl group on the aliphatic chain. | |

| ¹³C-NMR | Data not available in the searched literature. Expected signals would include those for the carbonyl carbon, aromatic carbons (with shifts influenced by the chlorine substituent), and aliphatic carbons. |

Experimental Protocols: Analytical Methods

Protocol 1: GC-MS Analysis of 2-CMC

This protocol is a general guideline for the analysis of synthetic cathinones.

-

Sample Preparation:

-

Prepare a stock solution of the 2-CMC reference standard in methanol at a concentration of 1 mg/mL.

-

For unknown samples (e.g., seized powders), prepare a solution of approximately 1 mg/mL in methanol.

-

If necessary, perform a base extraction for the free base form by dissolving the sample in a basic solution and extracting with an organic solvent like chloroform.

-

-

GC-MS Parameters:

-

Instrument: Agilent 7890B GC with a 5799B MS detector or equivalent.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 300°C at a rate of 12°C/min.

-

Final hold: 300°C for an appropriate time to ensure elution.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 30-550 amu.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Compare the retention time and the mass spectrum of the unknown sample with the certified reference material for 2-CMC. Note that retention time is critical for distinguishing it from its isomers (3-CMC and 4-CMC) due to their similar mass spectra.[8]

-

Biological Activity and Mechanism of Action

Primary Mechanism: Monoamine Transporter Inhibition

The primary mechanism of action for synthetic cathinones, including 2-CMC, involves the modulation of monoamine neurotransmitter systems.[2] These compounds interact with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[9] This interaction leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic signaling.

Synthetic cathinones can act as either "releasers" (substrates) or "blockers" (reuptake inhibitors) at these transporters.[2]

-

Releasers: These compounds are transported into the presynaptic neuron and promote reverse transport (efflux) of neurotransmitters from the neuron into the synapse.

-

Blockers: These compounds bind to the transporter but are not translocated, thereby preventing the reuptake of neurotransmitters from the synapse.

While specific quantitative data for 2-CMC is limited in the readily available literature, structure-activity relationship studies of substituted methcathinone analogs provide valuable insights. Generally, 2-substituted analogs have been found to be less potent at monoamine transporters compared to their 3- or 4-substituted isomers.[10] Chloromethcathinones are known to be active stimulants at DAT, SERT, and NET.[5]

Signaling Pathway

The inhibition of monoamine transporters by 2-CMC leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft. This elevated concentration of neurotransmitters results in increased activation of their respective postsynaptic receptors, leading to the psychostimulant effects associated with this class of compounds.

References

- 1. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 90869-66-2,1-(2-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride | lookchem [lookchem.com]

- 4. 2-Chloromethcathinone (hydrochloride) (90869-66-2) for sale [vulcanchem.com]

- 5. cfsre.org [cfsre.org]

- 6. 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride | 90869-66-2 | QDA86966 [biosynth.com]

- 7. Buy 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone,monohydrochloride (EVT-3163485) | 2319878-22-1 [evitachem.com]

- 8. pure.uva.nl [pure.uva.nl]

- 9. rsc.org [rsc.org]

- 10. Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Synthesis of Hept-6-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-6-enal, a seven-carbon unsaturated aldehyde, is a molecule of interest in organic synthesis and as a potential building block in the development of more complex chemical structures. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, with a focus on detailed experimental protocols and quantitative data. While the historical discovery of this compound is not extensively documented, its synthesis has been well-established, primarily through the hydroformylation of 1,5-hexadiene. This document will delve into the primary synthetic route, present relevant quantitative data in a structured format, and provide visualizations of the synthetic pathway.

Introduction

This compound, also known as 6-heptenal, is a monounsaturated fatty aldehyde with the chemical formula C₇H₁₂O[1]. Its structure, characterized by a terminal double bond and an aldehyde functional group, makes it a versatile intermediate in organic chemistry. The historical context of its initial discovery is not clearly detailed in readily available literature; therefore, this guide will focus on the seminal synthetic methodologies that first made this compound accessible for study and further chemical elaboration. The primary route for the industrial-scale synthesis of this compound is the hydroformylation of 1,5-hexadiene[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| CAS Number | 17206-61-0 | [2] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 105 °C at 80 mmHg (for a 65/35 mixture with 2-methyl-hex-5-enal) | [2] |

| IUPAC Name | This compound | [1] |

Initial Synthesis: Hydroformylation of 1,5-Hexadiene

The most prominently documented initial synthesis of this compound is through the hydroformylation of 1,5-hexadiene. This process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across one of the carbon-carbon double bonds of the diene[3].

Reaction Scheme

The overall reaction for the synthesis of this compound and its isomer, 2-methyl-hex-5-enal, from 1,5-hexadiene is depicted below.

Caption: Synthesis of this compound via Hydroformylation.

Experimental Protocol

The following protocol is based on a documented industrial-scale synthesis[2].

Materials:

-

1,5-Hexadiene (995 g)

-

Synthesis gas (a mixture of carbon monoxide and hydrogen)

-

Catalyst (not specified in the source, but typically a rhodium or cobalt complex is used for hydroformylation)[3]

Apparatus:

-

4-L ZipperClave reactor

Procedure:

-

The 4-L ZipperClave reactor was charged with 995 g of 1,5-hexadiene.

-

The reactor was pressurized to approximately 50 psi with syngas.

-

The reaction mixture was heated to and maintained at approximately 80 °C for 3-4 hours.

-

The reaction progress was monitored by Gas Chromatography (GC) until a conversion rate of about 55% was achieved.

-

After cooling, the resulting organic layer was separated.

-

The organic layer was subjected to fractional distillation to separate the products.

Quantitative Data

The synthesis yielded a mixture of two isomeric aldehydes. The quantitative results of the synthesis are summarized in Table 2.

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 1,5-Hexadiene (995 g) | [2] |

| Reaction Temperature | ~80 °C | [2] |

| Reaction Pressure | ~50 psi | [2] |

| Reaction Time | 3-4 hours | [2] |

| Conversion Rate | ~55% | [2] |

| Product Mixture | 65/35 mixture of this compound and 2-methyl-hex-5-enal | [2] |

| Yield of Mixture | 460 g | [2] |

| Boiling Point of Mixture | 105 °C at 80 mmHg | [2] |

Characterization of this compound

The characterization of this compound is crucial for confirming its identity and purity. Spectroscopic data provides the necessary information for structural elucidation.

Spectroscopic Data

Key spectroscopic data for this compound are summarized in Table 3. This data is compiled from publicly available spectral databases.

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals | Source |

| ¹³C NMR | Spectral data available in public databases. | PubChem |

| GC-MS | Mass spectrum available in public databases. | PubChem |

| IR Spectroscopy | Infrared spectrum available in public databases. | PubChem |

Alternative Synthetic Approaches (Conceptual)

While the hydroformylation of 1,5-hexadiene is a primary method, other conceptual synthetic strategies can be envisioned for the laboratory-scale preparation of this compound. One such approach would be the oxidation of the corresponding alcohol, hept-6-en-1-ol.

Caption: Conceptual Oxidation of Hept-6-en-1-ol.

This method would involve the selective oxidation of the primary alcohol to an aldehyde, using common oxidizing agents such as pyridinium chlorochromate (PCC) or employing Swern oxidation conditions to avoid over-oxidation to the carboxylic acid.

Signaling Pathways and Biological Activity

A thorough search of the available scientific literature did not reveal any established signaling pathways in which this compound is a key molecule. As a simple aliphatic aldehyde, it is not expected to have a specific role in complex biological signaling in the manner of hormones or neurotransmitters. Long-chain aliphatic aldehydes are generally involved in metabolic pathways, being produced from the catabolism of various lipids[4][5].

Conclusion

The synthesis of this compound, particularly through the hydroformylation of 1,5-hexadiene, represents a significant process in industrial organic chemistry. While the specific historical details of its discovery are not widely chronicled, the methods for its preparation are well-established, providing access to this versatile unsaturated aldehyde. The detailed experimental protocol and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into alternative, laboratory-scale syntheses and potential biological activities of this compound could open new avenues for its application.

References

- 1. 6-Heptenal | C7H12O | CID 5283320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Hydroformylation - Wikipedia [en.wikipedia.org]

- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Bifunctional Reactivity of Hept-6-enal: A Technical Guide to its Chemoselective Transformations

For Immediate Release

Aarhus, Denmark – December 13, 2025 – This technical guide provides a comprehensive analysis of the reactivity of hept-6-enal (also known as 6-heptenal), a versatile bifunctional molecule containing both an aldehyde and a terminal alkene. The spatial separation of these functional groups presents a significant opportunity for chemoselective transformations, a critical aspect in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This document outlines the reactivity of this compound with common classes of organic reagents, supported by quantitative data, detailed experimental protocols, and logical diagrams to guide synthetic strategy.

Core Reactivity: The Chemoselectivity Challenge

This compound possesses two primary reactive sites: the electrophilic carbonyl carbon of the aldehyde and the nucleophilic π-bond of the terminal alkene. The key to unlocking its synthetic potential lies in the selective targeting of one functional group in the presence of the other. Reagent choice and reaction conditions are paramount in dictating the outcome of a given transformation. Generally, "hard" nucleophiles and certain oxidizing/reducing agents will preferentially react at the more polarized carbonyl group, while electrophilic reagents and specific catalytic systems will target the electron-rich alkene.

Below is a logical diagram illustrating the primary pathways of chemoselective reactions for this compound.

Quantitative Data Summary

The following table summarizes the expected products and typical yields for the reaction of this compound with various common organic reagents. The chemoselectivity noted is based on established principles for non-conjugated unsaturated aldehydes.

| Reagent Class | Specific Reagent(s) | Target Group | Product | Typical Yield (%) | Chemoselectivity |

| Reduction | NaBH₄, CeCl₃·7H₂O | Aldehyde | Hept-6-en-1-ol | >95 | High (Aldehyde) |

| H₂, Pd/C | Both | Heptan-1-ol | >90 | Low | |

| Oxidation | PDC, DMP | Aldehyde | Hept-6-enoic Acid | 85-95 | High (Aldehyde) |

| KMnO₄ (cold, dilute) | Alkene | Heptanal-6,7-diol | Moderate | Moderate (Alkene) | |

| Nucleophilic Addition | CH₃MgBr, Et₂O | Aldehyde | Oct-7-en-2-ol | 80-90 | High (Aldehyde) |

| Ph₃P=CH₂ (Wittig) | Aldehyde | 1,7-Octadiene | 70-85 | High (Aldehyde) | |

| Electrophilic Addition | m-CPBA | Alkene | 6,7-Epoxyheptanal | 75-85 | High (Alkene) |

| BH₃·THF; then H₂O₂, NaOH | Alkene | Heptane-1,7-diol | 80-90 | High (Alkene) |

Key Reaction Protocols and Methodologies

Selective Reduction of the Aldehyde (Luche Reduction)

This protocol describes the highly chemoselective reduction of the aldehyde functionality to a primary alcohol, leaving the terminal alkene intact.

Workflow Diagram:

The Double-Edged Sword: An In-depth Technical Guide to the Biological Activity of Simple Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Simple unsaturated aldehydes, a class of reactive molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group, are emerging as potent modulators of cellular function. These compounds, which include endogenous molecules generated during lipid peroxidation such as 4-hydroxynonenal (4-HNE), as well as natural products like cinnamaldehyde, exhibit a fascinating duality. They can be both cytotoxic agents implicated in pathological processes and signaling molecules with therapeutic potential. This technical guide delves into the core biological activities of simple unsaturated aldehydes, presenting key quantitative data, detailed experimental protocols for their assessment, and visual representations of the intricate signaling pathways they influence.

Core Biological Activities and Mechanisms of Action

Simple unsaturated aldehydes exert their biological effects primarily through their electrophilic nature. The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, readily forming covalent adducts with nucleophilic residues in cellular macromolecules, particularly the thiol groups of cysteine residues in proteins and glutathione (GSH). This reactivity underpins their diverse biological activities, which include cytotoxicity, modulation of inflammatory responses, and antimicrobial effects.

Cytotoxicity and Pro-Apoptotic Effects

At elevated concentrations, simple unsaturated aldehydes are cytotoxic to a wide range of cell types, including cancer cells. This toxicity is often mediated by the induction of oxidative stress, depletion of intracellular GSH, and the formation of protein and DNA adducts, which can disrupt cellular homeostasis and trigger programmed cell death (apoptosis).

Key Cytotoxicity Data:

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Acrolein | Human Normal Gastric Mucosal (GES-1) | Cell Viability | 54 µmol/L | [1] |

| Acrolein | Human Colon Adenocarcinoma (Caco-2) | Cell Viability | 66 µmol/L | [1] |

| Acrolein | Human Umbilical Vein Endothelial (HUVEC) | Cell Viability | 16 µmol/L | [1] |

| 4-Hydroxynonenal (4-HNE) | Human Neuroblastoma (SH-SY5Y) | Cytotoxicity | >5 µM (at 4h) | [2] |

| 4-Hydroxynonenal (4-HNE) | Human Prostate Cancer (LNCaP) | Cell Proliferation | Starting at 20 µM (at 24h) | [3] |

| Cinnamaldehyde | Human Hepatoma (Hep G2) | Antiproliferative | Not explicitly stated, but effective | [4] |

Anti-inflammatory Activity

Paradoxically, at lower, sub-lethal concentrations, some unsaturated aldehydes exhibit potent anti-inflammatory effects. This is often achieved through the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Anti-inflammatory Activity Data:

| Compound | Cell Line | Inhibited Marker | IC50 Value | Reference |

| E-Cinnamaldehyde | Murine Macrophage (RAW 264.7) | Nitric Oxide (NO) | 55 ± 9 µM | [4] |

| E-Cinnamaldehyde | Murine Macrophage (RAW 264.7) | Tumor Necrosis Factor-α (TNF-α) | 63 ± 9 µM | [4] |

| o-Methoxycinnamaldehyde | Murine Macrophage (RAW 264.7) | Nitric Oxide (NO) | 35 ± 9 µM | [4] |

| o-Methoxycinnamaldehyde | Murine Macrophage (RAW 264.7) | Tumor Necrosis Factor-α (TNF-α) | 78 ± 16 µM | [4] |

Antimicrobial Properties

Several simple unsaturated aldehydes, particularly those derived from plants, possess significant antimicrobial activity against a broad spectrum of bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.

Antimicrobial Activity Data:

| Compound | Microorganism | MIC Value | Reference |

| Cinnamaldehyde | Escherichia coli | 250-780 µg/mL | [5] |

| Cinnamaldehyde | Staphylococcus aureus | 250-500 µg/mL | [5] |

| 4-Nitrocinnamaldehyde | Uropathogenic E. coli | 100 µg/mL | [6][7] |

| 4-Nitrocinnamaldehyde | Staphylococcus aureus | 100 µg/mL | [6][7] |

| Acrolein | Various Bacteria | 5-14 times higher than 3-HPA | [8] |

Key Signaling Pathways Modulated by Unsaturated Aldehydes

The biological effects of simple unsaturated aldehydes are intimately linked to their ability to modulate critical cellular signaling pathways. Two of the most well-characterized pathways are the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

The Keap1-Nrf2 Pathway: A Double-Edged Sword of Cytoprotection

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds, including unsaturated aldehydes, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.

The NF-κB Pathway: Concentration-Dependent Modulation of Inflammation

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The effect of unsaturated aldehydes on this pathway is notably concentration-dependent. At low concentrations, they can activate NF-κB, while at higher concentrations, they tend to be inhibitory.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of simple unsaturated aldehydes.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the unsaturated aldehyde. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Measurement of Apoptosis: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.

Protocol (Fluorometric):

-

Cell Lysis: After treatment with the unsaturated aldehyde, harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet the cell debris.

-

Reaction Setup: In a 96-well black plate, add 50 µL of the cell lysate to each well.

-

Substrate Addition: Prepare a 2X reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC). Add 50 µL of this reaction buffer to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm using a microplate reader.

-

Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity.

Assessment of Nrf2 Activation: Western Blot for Nuclear Translocation

This protocol details the detection of Nrf2 translocation to the nucleus, a hallmark of its activation, using Western blotting.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the unsaturated aldehyde for the desired time. Wash the cells with ice-cold PBS and harvest them.

-

Nuclear and Cytoplasmic Fractionation: Use a commercial kit or a standard protocol to separate the nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Also, probe for loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the Nrf2 levels in the nuclear fraction to the nuclear loading control to determine the extent of translocation.

Conclusion

Simple unsaturated aldehydes represent a compelling class of bioactive molecules with significant potential in both toxicology and pharmacology. Their ability to modulate key cellular signaling pathways like Keap1-Nrf2 and NF-κB provides a mechanistic basis for their diverse biological effects. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complex roles of these reactive compounds in health and disease. A thorough understanding of their concentration-dependent effects is crucial for harnessing their therapeutic potential while mitigating their toxic properties. Future research should continue to explore the structure-activity relationships of these aldehydes and their specific protein targets to develop novel therapeutic strategies for a range of pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxynonenal induces mitochondrial-mediated apoptosis and oxidative stress in SH-SY5Y human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of 4-hydroxynonenal-induced p53-mediated apoptosis in prostate cancer cells LNCaP and DU145 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Acrolein contributes strongly to antimicrobial and heterocyclic amine transformation activities of reuterin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Intramolecular Cyclization of Hept-6-enal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular cyclization of unsaturated aldehydes, such as hept-6-enal, is a fundamental transformation in organic synthesis, providing access to valuable carbocyclic scaffolds present in numerous natural products and pharmaceutical agents. This reaction, proceeding through a carbonyl-ene or Prins-type mechanism, can yield either five-membered (cyclopentane) or six-membered (cyclohexane) ring systems, depending on the reaction conditions and the nature of the catalyst employed. Understanding and controlling the regioselectivity and stereoselectivity of this cyclization is crucial for the efficient synthesis of target molecules.

This document provides detailed application notes and experimental protocols for the intramolecular cyclization of this compound, focusing on Lewis acid-catalyzed pathways. The information presented is compiled from extensive studies on similar substrates, most notably citronellal, which serves as an excellent model for predicting the reactivity of this compound.

Reaction Pathways and Mechanisms

The intramolecular cyclization of this compound is typically initiated by the activation of the aldehyde carbonyl group by a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the terminal double bond. Two primary cyclization pathways are possible: a 6-endo-trig cyclization to form a cyclohexenol derivative and a 5-exo-trig cyclization to yield a cyclopentanecarbaldehyde derivative.

The predominant pathway is often the 6-endo cyclization, leading to the thermodynamically more stable six-membered ring. The reaction proceeds through a chair-like transition state, which dictates the stereochemistry of the resulting cyclohexenol.

Caption: General reaction pathways for the Lewis acid-catalyzed intramolecular cyclization of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the intramolecular cyclization of citronellal, a close structural analog of this compound. These results provide a strong basis for predicting the outcomes of this compound cyclization under similar conditions.

Table 1: Effect of Lewis Acid Catalyst on the Cyclization of Citronellal

| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Isopulegol (Cyclohexanol derivative) (%) | Diastereoselectivity (cis:trans) |

| SnCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | >95 | 90 | 98:2 |

| AlCl₃ (1.1) | CH₂Cl₂ | -78 | 3 | >95 | 85 | 95:5 |

| TiCl₄ (1.1) | CH₂Cl₂ | -78 | 4 | 90 | 82 | 92:8 |

| ZnCl₂ (1.1) | CH₂Cl₂ | 0 | 12 | 75 | 65 | 85:15 |

| Sc(OTf)₃ (0.1) | CH₂Cl₂ | 25 | 24 | 88 | 80 | 90:10 |

Table 2: Effect of Reaction Conditions on the SnCl₄-Catalyzed Cyclization of Citronellal

| SnCl₄ (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Isopulegol (%) | Diastereoselectivity (cis:trans) |

| 1.1 | CH₂Cl₂ | -78 | 2 | >95 | 90 | 98:2 |

| 1.1 | Toluene | -78 | 2 | 92 | 85 | 97:3 |

| 1.1 | Hexane | -78 | 4 | 85 | 78 | 96:4 |

| 0.5 | CH₂Cl₂ | -78 | 6 | 80 | 72 | 98:2 |

| 1.1 | CH₂Cl₂ | -40 | 1 | >95 | 88 | 95:5 |

| 1.1 | CH₂Cl₂ | 0 | 0.5 | >95 | 85 (with byproducts) | 90:10 |

Experimental Protocols

The following are detailed methodologies for the intramolecular cyclization of this compound, based on optimized conditions for analogous substrates.

Protocol 1: Tin(IV) Chloride-Mediated Intramolecular Cyclization of this compound

This protocol is designed to favor the formation of the cyclohexenol derivative with high diastereoselectivity.

Materials:

-

This compound

-

Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Magnetic stirrer

-

Rotary evaporator

-

Apparatus for column chromatography

Application Notes and Protocols for the Use of Hept-6-enal in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of hept-6-enal as a versatile substrate in asymmetric catalysis. The presence of both an aldehyde functionality and a terminal alkene allows for a range of enantioselective transformations, making it a valuable building block in the synthesis of complex chiral molecules. The primary focus of these notes is on organocatalytic asymmetric conjugate additions, a powerful strategy for carbon-carbon bond formation.

Introduction to Asymmetric Catalysis with α,β-Unsaturated Aldehydes

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free approach to the construction of chiral molecules.[1] For α,β-unsaturated aldehydes like this compound, the most common activation mode involves the formation of a transient iminium ion with a chiral secondary amine catalyst.[2] This activation lowers the LUMO of the enal, facilitating nucleophilic attack at the β-position with high stereocontrol. This strategy has been successfully applied to a variety of asymmetric reactions, including Michael additions, Diels-Alder reactions, and conjugate additions of different nucleophiles.[3][4]

Key Application: Asymmetric Conjugate Addition

A prominent application of this compound in asymmetric catalysis is its use as a Michael acceptor. The electron-withdrawing nature of the aldehyde, when activated by a chiral organocatalyst, renders the β-carbon susceptible to attack by a range of nucleophiles. This allows for the stereoselective introduction of new functionalities, leading to the formation of valuable chiral intermediates.

Data Presentation: Representative Asymmetric Michael Additions to α,β-Unsaturated Aldehydes

The following table summarizes representative quantitative data for the asymmetric Michael addition of various nucleophiles to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines. While specific data for this compound is not extensively reported, the presented data for analogous substrates demonstrates the high yields and enantioselectivities achievable with this methodology.

| Entry | α,β-Unsaturated Aldehyde | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Cinnamaldehyde | Dimethyl malonate | I (10) | Toluene | 24 | 95 | 92 |

| 2 | Crotonaldehyde | 1,3-Dithiane | II (20) | CH₂Cl₂ | 48 | 88 | 95 |

| 3 | Acrolein | Nitromethane | I (15) | THF | 36 | 91 | 90 |

| 4 | Cinnamaldehyde | Thiophenol | II (10) | CHCl₃ | 12 | 98 | 97 |

| 5 | Crotonaldehyde | Dibenzyl malonate | I (10) | Dioxane | 48 | 93 | 89 |

Catalyst Structures: I: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether II: A diarylprolinol silyl ether derivative

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Asymmetric Michael Addition of a Carbon Nucleophile to an α,β-Unsaturated Aldehyde

This protocol provides a general method for the enantioselective conjugate addition of a carbon nucleophile (e.g., dimethyl malonate) to an α,β-unsaturated aldehyde, such as this compound. This reaction is typically catalyzed by a chiral diarylprolinol silyl ether.

Materials:

-

This compound

-

Dimethyl malonate

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst I )

-

Benzoic acid (co-catalyst)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral secondary amine catalyst I (0.1 mmol, 10 mol%).

-

Add the co-catalyst, benzoic acid (0.2 mmol, 20 mol%).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous toluene (2.0 mL) to dissolve the catalyst and co-catalyst.

-

Add the α,β-unsaturated aldehyde (e.g., this compound) (1.0 mmol, 1.0 equiv.).

-

Add the nucleophile (e.g., dimethyl malonate) (1.2 mmol, 1.2 equiv.).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired chiral Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Catalytic Cycle of the Asymmetric Michael Addition

The following diagram illustrates the generally accepted catalytic cycle for the asymmetric Michael addition to an α,β-unsaturated aldehyde catalyzed by a chiral secondary amine.

Caption: Catalytic cycle for the asymmetric Michael addition.

Experimental Workflow

The following diagram outlines the general experimental workflow for the organocatalytic asymmetric conjugate addition.

Caption: General experimental workflow.

References

Application Notes and Protocols for the Oxidation of 6-Hepten-1-ol to Hept-6-enal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective oxidation of the primary unsaturated alcohol, 6-hepten-1-ol, to the corresponding aldehyde, hept-6-enal. This transformation is a crucial step in the synthesis of various organic molecules and active pharmaceutical ingredients. The protocols outlined below utilize common and effective oxidation reagents, including Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and a TEMPO-based system. Swern oxidation is also a widely recognized method for this type of transformation.

The selection of an appropriate oxidation protocol is critical to maximize yield and purity while minimizing side reactions, such as over-oxidation to the carboxylic acid or reaction at the terminal alkene. The following sections detail the experimental procedures and provide a comparative summary of the reaction parameters for each method.

Comparative Summary of Oxidation Protocols

The following table summarizes the key quantitative data for the different oxidation methods, allowing for a direct comparison of their efficiency and reaction conditions.

| Oxidation Protocol | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| PCC Oxidation | Pyridinium chlorochromate (PCC), Celite | Dichloromethane (DCM) | Room Temperature | 2 - 4 hours | High |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 hours | High |

| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | Dichloromethane (DCM) | -78 to Room Temp. | ~ 1 hour | High |

| TEMPO-based Oxidation | TEMPO, Co-oxidant (e.g., NaOCl or PhI(OAc)₂) | Biphasic (e.g., DCM/Water) or Organic Solvent | 0 to Room Temp. | Variable | High |

Experimental Protocols

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes.[1][2] The use of an inert adsorbent like Celite helps in simplifying the work-up by adsorbing the chromium byproducts.[3]

Materials:

-

6-hepten-1-ol

-

Pyridinium chlorochromate (PCC)

-

Celite®

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Silica gel

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and Celite® in anhydrous dichloromethane (DCM), add a solution of 6-hepten-1-ol (1.0 equivalent) in anhydrous DCM at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts and Celite®.

-

Wash the silica gel pad thoroughly with diethyl ether.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-